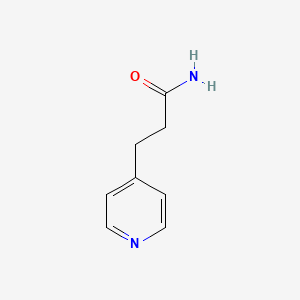

3-(4-Pyridyl)propanamide

Descripción

3-(4-Pyridyl)propanamide is a small organic molecule characterized by a propanamide backbone substituted at the terminal carbon with a 4-pyridyl group.

Propiedades

IUPAC Name |

3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAFAKYCVBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879134 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84200-07-7 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)propanamide can be synthesized through several methods. One common route involves the reaction of ethyl 3-pyridin-4-ylpropanoate with ammonia or an amine under suitable conditions . The reaction typically occurs in methanol and water, yielding the desired product with a good yield.

Industrial Production Methods: Industrial production of 3-(4-Pyridyl)propanamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Pyridyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

3-(4-Pyridyl)propanamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Physicochemical Properties

3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide :

The sulfonyl group increases hydrophilicity and acidity (pKa ~1.5 for sulfonic acids), contrasting with 3-(4-Pyridyl)propanamide’s neutral pyridyl group. This impacts solubility and membrane permeability, critical for drug bioavailability .- 2-Amino-3-(4-hydroxyphenyl)propanamide (Tyrosinamide): As a tyrosine mimic, its primary amine and phenolic -OH groups enable participation in enzymatic catalysis, unlike 3-(4-Pyridyl)propanamide, which lacks such functional groups. This makes tyrosinamide more suitable for mimicking amino acid substrates .

Data Table: Key Properties of 3-(4-Pyridyl)propanamide and Analogs

Research Implications and Gaps

- Structural Optimization : The pyridyl group in 3-(4-Pyridyl)propanamide could be modified with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as seen in S-1 .

- Biological Screening: Limited data on 3-(4-Pyridyl)propanamide’s activity necessitate assays against targets like kinases or nuclear receptors, informed by analogs in and .

- Synthetic Efficiency : Lessons from high-yield routes (e.g., ) could streamline 3-(4-Pyridyl)propanamide production.

Actividad Biológica

3-(4-Pyridyl)propanamide, a compound characterized by its pyridine ring and amide functional group, has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

3-(4-Pyridyl)propanamide serves as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in medicinal chemistry. The compound can be synthesized through several methods, often involving reactions that yield derivatives with enhanced biological properties.

The biological activity of 3-(4-Pyridyl)propanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as a ligand in biochemical assays and has been shown to modulate enzyme activity, influencing various biological pathways. The precise mechanisms depend on the target and the context of its application.

Antimicrobial Activity

Research indicates that 3-(4-Pyridyl)propanamide exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated inhibitory effects, suggesting potential applications as an antimicrobial agent. For instance, it has been evaluated against Pseudomonas aeruginosa, showing binding affinity to regulatory proteins involved in bacterial virulence .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. Notably, it has shown promising results in inhibiting urease activity, which is crucial for certain pathogenic bacteria. This inhibition could lead to therapeutic strategies targeting infections caused by urease-producing organisms .

Neuroprotective Properties

3-(4-Pyridyl)propanamide is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may enhance neuronal survival under stress conditions, potentially offering a new avenue for treating disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-(4-Pyridyl)propanamide:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens, revealing a significant reduction in bacterial growth at specific concentrations. The IC50 values indicated strong antimicrobial potential compared to standard antibiotics .

- Urease Inhibition Study : In a comprehensive analysis of urease inhibitors, 3-(4-Pyridyl)propanamide was highlighted for its ability to reduce urease activity significantly, with statistical significance confirmed through ANOVA tests (p < 0.05) .

- Neuroprotective Effects : Research assessing the neuroprotective properties found that treatment with 3-(4-Pyridyl)propanamide improved outcomes in neuronal cultures exposed to oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Pyridyl)propanamide, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity | IC50 Value |

|---|---|---|---|

| 3-(4-Pyridyl)propanamide | Amide | Antimicrobial, Urease inhibition | Varies by study |

| N-(Pyridin-2-yl)amides | Amide | Moderate antibacterial activity | Varies by study |

| 3-Bromoimidazo[1,2-a]pyridines | Fused ring system | Different chemical properties and applications | Varies by study |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.